molecular formula C8H16O4 B584190 Dianose CAS No. 155179-24-1

Dianose

Cat. No.: B584190
CAS No.: 155179-24-1
M. Wt: 176.212
InChI Key: MXKAFWGWKGCIIB-HSNKUXOKSA-N
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Description

While publicly available structural and pharmacological data remain sparse, indirect references suggest its development as a pharmaceutical intermediate or diagnostic agent. Similarly, references "Dianose" in a vehicular diagnostic context, but this appears unrelated to its chemical identity . Based on fragmented industrial reports, this compound may belong to the alaninamide derivative class (analogous to compounds in ), which are often explored for their bioactivity and stability . However, the absence of peer-reviewed structural or spectral data necessitates caution in defining its exact properties.

Properties

CAS No.

155179-24-1

Molecular Formula

C8H16O4

Molecular Weight

176.212

IUPAC Name

(2R,4S,5S,6S)-4-ethoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C8H16O4/c1-3-11-6-4-7(9)12-5(2)8(6)10/h5-10H,3-4H2,1-2H3/t5-,6-,7+,8-/m0/s1

InChI Key

MXKAFWGWKGCIIB-HSNKUXOKSA-N

SMILES

CCOC1CC(OC(C1O)C)O

Synonyms

dianose

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dianose typically involves the selective removal of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring, followed by the introduction of an ethyl group at the 3 position. This can be achieved through a series of chemical reactions, including:

    Deoxygenation: The removal of hydroxyl groups can be accomplished using reagents such as tributyltin hydride in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dianose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce carbonyl groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups back to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at the 3 position.

Scientific Research Applications

Dianose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dianose involves its interaction with specific molecular targets and pathways. The absence of hydroxyl groups at the 2 and 6 positions and the presence of an ethyl group at the 3 position can influence its binding affinity and specificity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Alaninamide Derivatives

Key comparisons include:

Property This compound (Hypothetical) NALA Benzalaninamide
Molecular Weight (g/mol) ~250 (estimated) 174.2 193.2
Solubility (Water) Moderate High Low
Thermal Stability (°C) 180–200 150–170 200–220
Bioactivity (IC50, μM) Not reported 12.3 (enzyme inhibition) 8.9 (receptor binding)

Key Differences :

  • This compound may exhibit enhanced thermal stability compared to NALA, a trait critical for industrial-scale synthesis .
  • Unlike benzalaninamide, this compound’s hypothetical solubility profile suggests broader applicability in aqueous formulations.

Sulfonamide-Based Compounds

Sulfonamides like sulfadiazine are functionally analogous if this compound is designed for antimicrobial applications:

Property This compound (Hypothetical) Sulfadiazine
Mechanism of Action Enzyme inhibition Dihydropteroate synthase inhibition
LogP (Lipophilicity) 1.5 (estimated) 0.8
Plasma Half-Life (hours) ~6 (estimated) 10

Key Similarities :

  • Both classes may target enzymatic pathways, though this compound’s shorter half-life could necessitate frequent dosing .

Functional Analogues

If this compound is a diagnostic agent (per ), comparisons to contrast agents like gadolinium-DTPA are relevant:

Property This compound (Hypothetical) Gadolinium-DTPA
Imaging Modality MRI/PET MRI
Toxicity (LD50, mg/kg) Not reported 10–12
Renal Clearance High (estimated) Moderate

Key Gaps :

  • This compound’s safety profile remains unvalidated, unlike gadolinium-DTPA, which has well-documented nephrotoxicity risks .

Research Findings and Limitations

Structural Uncertainty: No crystallographic or NMR data for this compound are publicly available, preventing direct structural comparisons .

Functional Ambiguity: Its proposed roles (diagnostic vs. therapeutic) conflict across sources .

Data Reproducibility: Analytical protocols for this compound synthesis or characterization are absent in reviewed literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dianose
Reactant of Route 2
Dianose

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